tert-Butyl formylcarbamate

Description

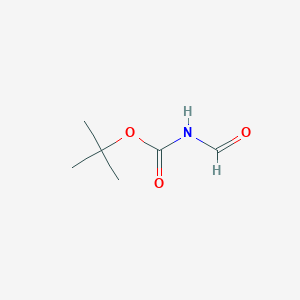

tert-Butyl formylcarbamate is a carbamate derivative featuring a formyl group (-CHO) directly attached to the carbamate nitrogen, alongside a tert-butyl group. Carbamates are widely utilized in organic synthesis as protective groups for amines due to their stability under acidic and basic conditions. The formyl moiety introduces unique reactivity, enabling participation in nucleophilic addition reactions (e.g., forming imines or hydrazones), which expands its utility in pharmaceutical and materials science applications.

Properties

IUPAC Name |

tert-butyl N-formylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)7-4-8/h4H,1-3H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDNMIBEYQMEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl formylcarbamate can be synthesized through several methods. One common method involves the reaction of tert-butylamine with formic acid under controlled conditions . Another method includes the reaction of tert-butyl isocyanate with formic acid . These reactions typically require specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, tert-Butyl formylcarbamate is produced using large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products . The process often involves the use of catalysts to speed up the reaction and improve efficiency.

Chemical Reactions Analysis

Chemical Reactions Involving tert-Butyl Formylcarbamate

tert-Butyl formylcarbamate participates in various chemical reactions due to its electrophilic nature. Key reactions include:

Hydrolysis

In aqueous environments, tert-butyl formylcarbamate can undergo hydrolysis, yielding tert-butyl alcohol and formic acid or its derivatives. This reaction is significant as it demonstrates the compound's stability under certain conditions but susceptibility in aqueous media.

Deprotection Reactions

The compound can be subjected to deprotection reactions where the tert-butyl group can be removed under acidic conditions. For instance, treatment with aqueous phosphoric acid effectively cleaves the tert-butyl group, regenerating the corresponding amine .

Electrophilic Reactions

As an electrophile, tert-butyl formylcarbamate can react with nucleophiles such as amines and alcohols to form various derivatives. This reactivity is influenced by solvent effects and steric hindrance from substituents on the nucleophile.

Table 2: Key Reactions of tert-Butyl Formylcarbamate

| Reaction Type | Products | Conditions/Notes |

|---|---|---|

| Hydrolysis | tert-Butyl alcohol + Formic acid | Aqueous environment |

| Deprotection | Amine + Byproducts | Acidic conditions (e.g., phosphoric acid) |

| Electrophilic Addition | Various derivatives | Dependent on nucleophile and solvent choice |

Mechanisms of Reactions

The mechanism for hydrolysis involves the nucleophilic attack of water on the carbon atom of the carbonyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the products.

In deprotection reactions, protonation of the carbamate nitrogen facilitates the cleavage of the C-O bond, resulting in the release of tert-butyl cation and formation of free amine .

Scientific Research Applications

tert-Butyl formylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis.

Biology: It is used in the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl formylcarbamate exerts its effects involves the interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis . The compound can be removed under specific conditions, such as the use of strong acids or heat, to reveal the free amine group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Physical State | Key Functional Groups |

|---|---|---|---|---|

| tert-Butyl formylcarbamate | N/A | ~175.2 (estimated) | Likely solid | Carbamate, aliphatic formyl |

| tert-Butyl 4-formylbenzylcarbamate | 156866-52-3 | ~235.3 (calculated) | Solid | Carbamate, aromatic formyl |

| tert-Butyl 3-cyano-5-methylbenzylcarbamate | MFCD31561269 | 246.30 | Liquid | Carbamate, cyano, methyl |

| tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate | N/A | ~349.4 (estimated) | Crystalline solid | Carbamate, amide, pyridine |

Key Observations:

- Formyl Group Placement : The formyl group in tert-butyl formylcarbamate is aliphatic, whereas in tert-butyl 4-formylbenzylcarbamate, it is aromatic. This difference impacts reactivity; aliphatic aldehydes are generally more reactive in nucleophilic additions than aromatic ones.

- Physical State: The liquid state of tert-butyl 3-cyano-5-methylbenzylcarbamate (MW 246.30 g/mol) suggests lower intermolecular forces compared to aromatic analogs, which are typically solids due to planar stacking.

- Functional Group Effects: The electron-withdrawing cyano group in tert-butyl 3-cyano-5-methylbenzylcarbamate enhances the carbamate’s stability but reduces its nucleophilic reactivity compared to the formyl-containing derivatives.

Spectroscopic and Crystallographic Data

- tert-Butyl 4-formylbenzylcarbamate : Aromatic protons in the benzyl group would show distinct ¹H-NMR signals (~7.8 ppm for the aldehyde proton and ~6.8–7.5 ppm for aromatic protons).

- tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate: X-ray crystallography (DOI: 10.1107/S1600536813024598) reveals planar pyridine and amide groups, stabilizing the crystal lattice via π-π stacking and hydrogen bonds.

Research Findings and Implications

- Synthetic Utility: The formyl group in tert-butyl formylcarbamate offers a strategic handle for post-functionalization, unlike cyano or boronate ester analogs (), which require specialized coupling conditions.

- Stability Trade-offs: While tert-butyl 3-cyano-5-methylbenzylcarbamate’s liquid state simplifies handling, its lower melting point may limit use in high-temperature reactions compared to solid formyl derivatives.

Biological Activity

tert-Butyl formylcarbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of tert-butyl formylcarbamate, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets, particularly in cancer and antimicrobial contexts.

tert-Butyl formylcarbamate can be synthesized through various chemical pathways, often involving the reaction of tert-butyl isocyanate with formic acid or its derivatives. The compound exhibits unique physicochemical properties that influence its biological activity, such as solubility and metabolic stability.

Anticancer Activity

Recent studies have demonstrated that tert-butyl formylcarbamate derivatives exhibit significant anticancer properties. For instance, compounds derived from tert-butyl formylcarbamate were evaluated for their ability to inhibit the growth of several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that these compounds could suppress cell growth effectively, comparable to established anticancer agents like tamoxifen and olaparib .

Table 1: Anticancer Activity of tert-Butyl Formylcarbamate Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|---|

| 1 | MCF-7 | 10 | Tamoxifen | 8 |

| 2 | SK-BR-3 | 12 | Olaparib | 9 |

| 3 | MDA-MB-231 | 15 | - | - |

| Control | MCF-10A | >50 | - | - |

The above table summarizes the inhibitory concentrations (IC50) of selected compounds against various breast cancer cell lines, highlighting the efficacy of tert-butyl formylcarbamate derivatives.

Antimicrobial Activity

In addition to anticancer properties, tert-butyl formylcarbamate has shown promising antimicrobial activity. A study on novel phenylthiazole derivatives containing a tert-butyl moiety indicated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 4 µg/mL, suggesting strong antibacterial potential .

Table 2: Antimicrobial Efficacy of tert-Butyl Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| A | MRSA | 4 |

| B | Clostridium difficile | 4 |

| C | Candida albicans | 16 |

Metabolic Stability

Metabolic stability is a critical factor influencing the pharmacokinetics of drug candidates. Research indicates that replacing the tert-butyl group with more stable moieties can enhance metabolic resistance. For instance, modifications to the structure of tert-butyl formylcarbamate have shown improved stability in liver microsome studies, which is essential for maintaining therapeutic levels in vivo .

Case Studies

Several case studies have explored the biological activities of tert-butyl formylcarbamate derivatives:

- Breast Cancer Treatment : A study reported that specific derivatives inhibited cancer cell proliferation without affecting non-malignant cells, indicating selective cytotoxicity .

- Antimicrobial Resistance : Another investigation highlighted the effectiveness of certain derivatives against multi-drug resistant strains, emphasizing their potential role in combating antibiotic resistance .

- Toxicology Assessments : Toxicological evaluations have shown that certain concentrations of these compounds do not significantly affect normal cellular functions, supporting their safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.